molecular formula C12H15ClN2 B1448730 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride CAS No. 52461-56-0

1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride

Cat. No.: B1448730
CAS No.: 52461-56-0
M. Wt: 222.71 g/mol
InChI Key: HTKXSTCENUXAGL-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride is a heterocyclic compound with a unique structure that combines elements of both diazepine and indole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of an indole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and modified derivatives of the original compound .

Scientific Research Applications

1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and signaling pathways related to its observed biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12;/h1-2,4-5,8,13H,3,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXSTCENUXAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC3=CC=CC=C3N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride
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1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride
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1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride
Reactant of Route 6
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride

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